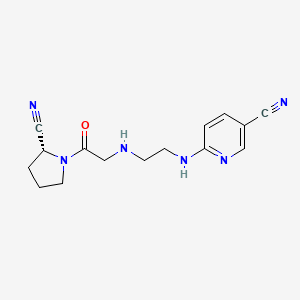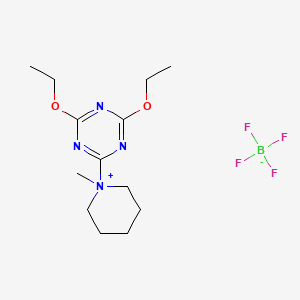![molecular formula C10H14Mg2N2O8+2 B12849299 Magnesium [(ethylenedinitrilo)tetraacetato]magnesate CAS No. 39377-66-7](/img/structure/B12849299.png)
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium [(ethylenedinitrilo)tetraacetato]magnesate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with magnesium salts in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution, where EDTA acts as a ligand, binding to the magnesium ions to form the complex. The reaction conditions usually include a controlled pH and temperature to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through filtration and crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate primarily undergoes complexation reactions, where it forms stable complexes with various metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include metal salts such as calcium chloride, iron sulfate, and zinc nitrate. The reactions are usually carried out in aqueous solutions with controlled pH to facilitate the formation of stable complexes .
Major Products Formed
The major products formed from reactions involving this compound are the corresponding metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment, agriculture, and medicine .
Aplicaciones Científicas De Investigación
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Magnesium [(ethylenedinitrilo)tetraacetato]magnesate involves the formation of stable complexes with metal ions. The ethylenedinitrilo group in the compound acts as a ligand, binding to the metal ions through its nitrogen and oxygen atoms. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the solution .
Comparación Con Compuestos Similares
Similar Compounds
- Calcium [(ethylenedinitrilo)tetraacetato]calciate
- Iron [(ethylenedinitrilo)tetraacetato]ferrate
- Zinc [(ethylenedinitrilo)tetraacetato]zincate
Uniqueness
Magnesium [(ethylenedinitrilo)tetraacetato]magnesate is unique due to its high stability and specificity in binding magnesium ions. Compared to other similar compounds, it has a higher affinity for magnesium, making it particularly useful in applications where magnesium ion stabilization is required .
Propiedades
Número CAS |
39377-66-7 |
|---|---|
Fórmula molecular |
C10H14Mg2N2O8+2 |
Peso molecular |
338.84 g/mol |
Nombre IUPAC |
dimagnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H16N2O8.2Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-2 |
Clave InChI |
IDXKSDJIIYUSQP-UHFFFAOYSA-L |
SMILES canónico |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Mg+2].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


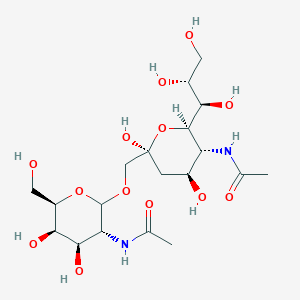

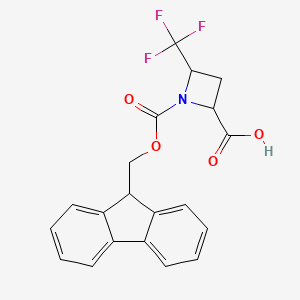
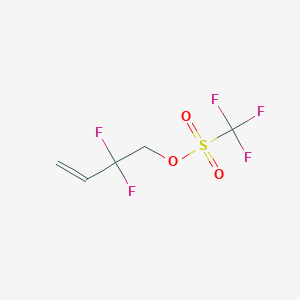
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)


